molecular formula C7H2BrF3O2 B6357183 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole CAS No. 1628572-74-6

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

Cat. No. B6357183
CAS RN: 1628572-74-6
M. Wt: 254.99 g/mol
InChI Key: ZKYMUKJYSUTQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole, also known as 6-BTFB, is a heterocyclic compound that is widely used in scientific research. It is a synthetic compound that has a wide range of applications, from synthesis of pharmaceuticals to the study of biochemical and physiological effects. 6-BTFB has a unique structure, which makes it an interesting subject for research.

Scientific Research Applications

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the study of biochemical and physiological effects, as well as in the synthesis of organic compounds. In addition, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is used in the synthesis of polymers and in the study of drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is not fully understood. However, it is known that 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This inhibition can lead to a decrease in inflammation and pain. In addition, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole can also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has also been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. Furthermore, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has been shown to reduce the production of prostaglandins, which are involved in the regulation of pain.
Advantages and Limitations for Laboratory Experiments
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has a number of advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. In addition, it is a relatively stable compound that can be stored for long periods of time without degradation. However, 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole also has some limitations. For example, it is not as soluble in water as some other compounds, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole. For example, further studies could be conducted to better understand the mechanism of action of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole in drug delivery systems. Finally, further research could be conducted to explore the potential of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is synthesized from the reaction of 2,2,4-trifluorobenzoic acid and bromoacetone. This reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction yields a white solid, which is then purified by recrystallization from a suitable solvent. The purification process is necessary to remove any impurities that may be present in the reaction mixture.

properties

IUPAC Name

6-bromo-2,2,4-trifluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-3-1-4(9)6-5(2-3)12-7(10,11)13-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYMUKJYSUTQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(O2)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

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